molecular formula C7H10ClN B1597496 3-Chloro-4,4-dimethyl-pent-2-enenitrile CAS No. 216574-58-2

3-Chloro-4,4-dimethyl-pent-2-enenitrile

Cat. No. B1597496
M. Wt: 143.61 g/mol
InChI Key: KCVZJFYFJKNOFD-UHFFFAOYSA-N
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Description

3-Chloro-4,4-dimethyl-pent-2-enenitrile, also known as 3-Chloro-DMAP, is a chemical compound belonging to the class of organic compounds known as nitriles. It is a colorless liquid with a pungent odor, and is used as a reagent in the synthesis of a variety of organic compounds. It can be synthesized from the reaction of 3-chloro-2-butanone and sodium cyanide. 3-Chloro-DMAP is also used in the pharmaceutical industry as an intermediate in the synthesis of drugs, as well as in the production of polymers, plastics and other chemicals.

Scientific Research Applications

Synthesis and Structural Characterization of Metal Complexes

Metal complexes based on functionalized ligands, such as 3-Chloro-4,4-dimethyl-pent-2-enenitrile, have been synthesized and characterized to understand their structural properties. For instance, the reaction of dimethyltin dichloride with certain pyridyl ligands resulted in the formation of dinuclear complexes, highlighting the versatility of these ligands in forming metal-organic frameworks with potential applications in catalysis and material science (Momeni et al., 2013).

Ruthenium(II) η5-Dienyl Compounds Synthesis

The synthesis of Ruthenium(II) η5-Dienyl compounds from di-μ-chlorodichloro-bis[(1−3η:6−8η)-2,7-dimethyloctadienediyl]diruthenium(IV) demonstrates the use of chlorinated and nitrile-functionalized precursors in organometallic chemistry. These compounds serve as versatile precursors for enantioselective hydrogenation catalysts, showcasing the potential of 3-Chloro-4,4-dimethyl-pent-2-enenitrile derivatives in asymmetric synthesis and catalysis (Bauer et al., 2000).

Antitumor Activity of Ruthenium(II) Complexes

The study of cis- and trans-dihalotetrakis(dimethyl sulfoxide)ruthenium(II) complexes reveals the potential therapeutic applications of ruthenium-based compounds. Such research underlines the relevance of incorporating chloro and nitrile functionalities in the development of novel antitumor agents (Alessio et al., 1988).

Photocycloaddition Reactions

The photocycloaddition of 3-Chloro-4,4-dimethyl-pent-2-enenitrile derivatives to other compounds demonstrates the utility of these molecules in synthetic organic chemistry, particularly in the formation of cyclic structures through light-mediated reactions. This aspect opens up avenues for the development of novel organic materials with tailored properties (Margaretha et al., 2007).

properties

IUPAC Name

3-chloro-4,4-dimethylpent-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN/c1-7(2,3)6(8)4-5-9/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCVZJFYFJKNOFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370866
Record name 3-chloro-4,4-dimethylpent-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 2735661

CAS RN

216574-58-2
Record name 3-chloro-4,4-dimethylpent-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-4,4-dimethylpent-2-enenitrile
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Synthesis routes and methods I

Procedure details

To an ice cold (0-5° C.) dimethylformamide (6.2 mL, 80 mmol) was added phosphorous oxychloride (3.75 mL, 40 mmol) dropwise with stirring for 15 min. To this cold mixture, tert-butyl methyl ketone (2.0 g, 20 mmol) was added dropwise maintaining the temperature of the reaction mixture between 45-55° C. for 10 min. The reaction mixture was slowly allowed to room temperature (rt) and stand for 30 min. To the reaction mixture, 1 mL of a total solution of hydroxylamine hydrochloride (5.56 g, 80 mmol) in dry DMF (8 mL) was added and the mixture was stirred at 70-80° C. for 5 min. Then the remaining solution of hydroxylamine hydrochloride in DMF was added thereafter at such a rate that the temperature of the reaction mixture rise above 145-155° C. After completion of the addition, the reaction mixture was allowed to rt for 30 min and diluted with cold water (200 mL). The solution was extracted with chloroform (3×100 mL) and the combined chloroform layer was washed with water, brine and dried over sodium sulfate. The solution was filtered and evaporated the solvent. The residue was chromatographed over silica gel using hexane-ethyl acetate (98:2) as eluent to give the product as a light green color oil (1.0 g, 35%). 1H NMR (400 MHz, CDCl3): δ 5.56 (1H, s, ═CH), 1.24 (9H, s, tert-butyl).
Name
Quantity
200 mL
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solvent
Reaction Step One
[Compound]
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ice
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0 (± 1) mol
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reactant
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3.75 mL
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reactant
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6.2 mL
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reactant
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2 g
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[Compound]
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total solution
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1 mL
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reactant
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5.56 g
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reactant
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8 mL
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reactant
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0 (± 1) mol
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0 (± 1) mol
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Yield
35%

Synthesis routes and methods II

Procedure details

3-Chloro-4,4dimethyl-2-pentenenitrile was prepared following a literature procedure (Hatcher et al. J. Heterocycl. Chem. 1989, 26, 1575). POCl3 (22.4 mL), 0.24 mol, 2.4 equiv) was slowly added to a 0° C. solution of DMF (20.2 mL, 0.26 mol, 2.6 equiv) keeping the temp. under 20° C. The resulting pink solid was heated to 40° C., pinacolone (12.5 mL, 0.10 mol) was added to the resulting red solution, and this mixture was heated to 55° C. for 2 h and 75° C. for 2 h. NH2OH.HCl (16.7 g, 0.24 mol, 2.4 equiv) was added to the 75° C. mixture slowly (<100 mg portions; CAUTION gas evolution and foaming). The resulting solution was heated to 85° C. for 2 h, then allowed to cool to room temp. overnight. The resulting yellow gel was separated between H2O (500 mL) and EtOAc (300 mL). The aqueous layer was extracted with EtOAc (2×200 mL). The combined organic layers were washed with a saturated NaCl solution, dried (Na2SO4) and concentrated under reduced pressure to give 3-chloro-4,4-dimethyl-2-pentenenitrile as a brown oil (13.2 g, 93%): 1H NMR (CDCl3) δ1.23 (s, 9H), 5.56 (s, 1H); GC-LRMS m/z (rel abundance) 143 (28%), 145 (11%). This material was used in the next step without further purification.
Name
Quantity
22.4 mL
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reactant
Reaction Step One
Name
Quantity
20.2 mL
Type
reactant
Reaction Step One
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12.5 mL
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reactant
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16.7 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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